Cyclopropylacetyl chloride

Oncology Prodrug Design Camptothecin Analogs

Cyclopropylacetyl chloride (CAS 54322-65-5) is an acid chloride bearing a cyclopropyl group, with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol. It is a colorless to pale yellow liquid that is highly reactive toward nucleophiles, making it a versatile acylating agent for introducing the cyclopropylmethyl moiety into complex molecules.

Molecular Formula C5H7ClO
Molecular Weight 118.56 g/mol
CAS No. 54322-65-5
Cat. No. B1591524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylacetyl chloride
CAS54322-65-5
Molecular FormulaC5H7ClO
Molecular Weight118.56 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)Cl
InChIInChI=1S/C5H7ClO/c6-5(7)3-4-1-2-4/h4H,1-3H2
InChIKeyIALGRRFZGRXFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropylacetyl Chloride (CAS 54322-65-5): Procurement & Selection Guide for Pharmaceutical and Agrochemical R&D


Cyclopropylacetyl chloride (CAS 54322-65-5) is an acid chloride bearing a cyclopropyl group, with the molecular formula C₅H₇ClO and a molecular weight of 118.56 g/mol [1]. It is a colorless to pale yellow liquid that is highly reactive toward nucleophiles, making it a versatile acylating agent for introducing the cyclopropylmethyl moiety into complex molecules [1]. This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and CNS disorders, as well as in the development of agrochemicals such as herbicides and plant growth regulators .

Cyclopropylacetyl Chloride (CAS 54322-65-5): Why In-Class Analogs Cannot Be Casually Substituted


Substituting cyclopropylacetyl chloride with a generic acyl chloride (e.g., acetyl chloride) or even a close structural analog (e.g., cyclopropanecarbonyl chloride, CAS 4023-34-1) leads to profound differences in downstream molecular properties. The unique electronic and steric profile of the cyclopropyl ring—often leveraged as a bioisostere for phenyl or tert-butyl groups—directly impacts the potency, selectivity, and metabolic stability of the final drug candidate or agrochemical . For instance, the cyclopropylmethyl group can enhance metabolic stability by reducing oxidative clearance, a property not conferred by simple alkyl acyl chlorides [1]. The specific reactivity of cyclopropylacetyl chloride in forming cyclopropylketenes, as demonstrated by Leber et al. (2013) [2], further underscores that it cannot be replaced by other acyl chlorides without altering reaction pathways and yields.

Cyclopropylacetyl Chloride (CAS 54322-65-5): Quantitative Differentiation Evidence for Scientific Selection


Enhanced Anticancer Potency of Cyclopropylacetyl-Derivatized Prodrugs: Head-to-Head Comparison in SN-38 Homodimers

In a study comparing SN-38 homodimers with different acyl chains, the homodimer incorporating a cyclopropylacetyl substituent (derived from cyclopropylacetyl chloride) exhibited significantly greater anticancer efficacy than those with other acyl chains [1]. The cyclopropylacetyl-substituted homodimer demonstrated IC50 values of 0.07 ± 0.01 μM against HCT-116 colon cancer cells and 0.29 ± 0.02 μM against A-549 lung cancer cells [1]. This level of potency highlights the critical role of the cyclopropyl group in enhancing the therapeutic index of the final prodrug.

Oncology Prodrug Design Camptothecin Analogs

Reduced Acid-Catalyzed Reactivity of Cyclopropylketenes Derived from Cyclopropylacetyl Chloride

The generation of cyclopropylketene from cyclopropylacetyl chloride via dehydrochlorination reveals a unique reactivity profile. Compared to the diethyl analog (Et₂C=C=O), the dicyclopropylketene (c-Pr₂C=C=O) exhibits the same reactivity in neutral water but is 22 times less reactive under acidic conditions [1]. This difference is attributed to the inability of the β-cyclopropyl groups to stabilize the cationic transition state during protonation.

Physical Organic Chemistry Reaction Kinetics Ketenes

Bioisosteric Replacement for Improved Metabolic Stability and Reduced Off-Target Effects

The cyclopropylmethyl group introduced by cyclopropylacetyl chloride acts as a bioisostere for phenyl or tert-butyl groups in drug candidates . This replacement is known to improve metabolic stability and reduce off-target effects, as the cyclopropyl ring is less susceptible to cytochrome P450-mediated oxidation compared to phenyl rings or aliphatic chains [1].

Medicinal Chemistry Drug Design Bioisosterism

Cyclopropylacetyl Chloride vs. Cyclopropanecarbonyl Chloride: Divergent Synthetic Utility and Electronic Effects

A direct comparison of cyclopropylacetyl chloride (C₅H₇ClO) with cyclopropanecarbonyl chloride (C₄H₅ClO) reveals that the extra methylene group in the former creates a distinct electronic and steric environment. While both can acylate nucleophiles, cyclopropylacetyl chloride is the key precursor for generating cyclopropylketene, a versatile intermediate for cycloaddition reactions [1]. Furthermore, the cyclopropylacetyl group's ability to act as a bioisostere is a direct consequence of its specific structure, a property not shared by the smaller cyclopropanecarbonyl group .

Organic Synthesis Acylating Agents Reactivity

Cyclopropylacetyl Chloride (CAS 54322-65-5): High-Impact Application Scenarios


Synthesis of Potent Anticancer Prodrugs: SN-38 Homodimers with Enhanced Efficacy

Cyclopropylacetyl chloride is the reagent of choice for introducing the cyclopropylacetyl moiety into SN-38, a camptothecin analog. As demonstrated by Kumar et al. (2025), the resulting homodimer exhibits IC50 values of 0.07 μM (HCT-116) and 0.29 μM (A-549), indicating significantly enhanced potency compared to other acylated SN-38 derivatives [1]. This application scenario is critical for researchers developing next-generation chemotherapeutics where the cyclopropyl group improves both the pharmacokinetic and pharmacodynamic profile of the prodrug.

Medicinal Chemistry Lead Optimization: Installing the Cyclopropylmethyl Group as a Bioisostere

In drug discovery, replacing a phenyl or tert-butyl group with a cyclopropylmethyl group—facilitated by cyclopropylacetyl chloride—is a well-established strategy to improve metabolic stability and reduce off-target effects . This compound is therefore essential for any medicinal chemistry campaign aiming to optimize the ADMET profile of a lead series, particularly in therapeutic areas such as oncology, CNS disorders, and inflammation, where metabolic liabilities are a common hurdle [2].

Advanced Organic Synthesis: In Situ Generation of Cyclopropylketenes for Cycloadditions

Cyclopropylacetyl chloride is a unique precursor for the in situ generation of cyclopropylketenes, which are valuable intermediates for [2+2] cycloadditions to form cyclobutanones [3]. The distinct reactivity profile of cyclopropylketenes, including a 22-fold reduced reactivity under acidic conditions compared to non-cyclopropyl analogs, allows for greater control in complex reaction sequences [4]. This makes the compound indispensable for synthetic organic chemists engaged in the total synthesis of natural products or the development of new synthetic methodologies.

Agrochemical R&D: Building Block for Novel Pesticides and Plant Growth Regulators

Cyclopropylacetyl chloride is a key intermediate in the synthesis of modern agrochemicals, including herbicides and plant growth regulators . The cyclopropyl group is known to impart desirable properties such as increased metabolic stability and altered lipophilicity, which can lead to more effective and environmentally persistent crop protection agents. Its use is particularly valuable in the design of active ingredients that require a specific balance of potency and biodegradability.

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